

An In-depth Technical Guide to the Physical and Chemical Properties of Retusin

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Compound of Interest

Compound Name: Retusin (Standard)

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Introduction

Retusin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the physical and chemical properties of Retusin, alongside detailed experimental protocols and an exploration of its known biological activities and associated signaling pathways. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Core Chemical and Physical Properties

Retusin, systematically named 5-Hydroxy-3,3',4',7-tetramethoxyflavone, possesses a chemical structure that dictates its physical characteristics and biological functions.^[1] The presence of multiple methoxy groups and a hydroxyl group on the flavonoid backbone influences its solubility, reactivity, and interaction with biological targets.

Table 1: Physical and Chemical Properties of Retusin

| Property | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one | [1] |
| Synonyms | 5-Hydroxy-3,3',4',7-tetramethoxyflavone, Quercetin-3,7,3',4'-tetramethyl ether | [2] |
| CAS Number | 1245-15-4 | [1] |
| Molecular Formula | C ₁₉ H ₁₈ O ₇ | [1] |
| Molecular Weight | 358.34 g/mol | [1] |
| Appearance | Yellow needles or powder | [3] |
| Melting Point | Not definitively reported for Retusin. A closely related isomer, 3-Hydroxy-7,3',4',5'-tetramethoxyflavone, has a melting point of 194-195 °C. | |
| Boiling Point | Data not available. Flavonoids generally decompose at high temperatures. | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | [4] |
| Storage | Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended. | |

Spectroscopic Data

The structural elucidation of Retusin relies on a combination of spectroscopic techniques. Below is a summary of expected and reported spectral data.

Table 2: Spectroscopic Data of Retusin

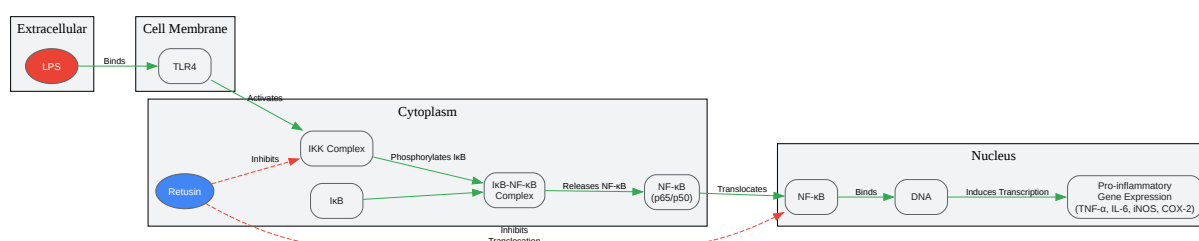
| Technique | Key Features and Data | Source(s) |
|----------------------------|--|-----------|
| ^1H NMR | Expected signals for aromatic protons and methoxy groups. Assignments can be inferred from related flavonol derivatives. | [5] |
| ^{13}C NMR | Characteristic signals for the flavonoid carbon skeleton, including carbonyl, aromatic, and methoxy carbons. | [2][5] |
| Mass Spectrometry (MS) | Molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 359. Fragmentation patterns are characteristic of flavonols, often involving retro-Diels-Alder (rDA) reactions and losses of methyl and carbonyl groups. | [6] |
| UV-Vis Spectroscopy | In methanol, expected to show two major absorption bands typical for flavonols: Band I in the range of 350-385 nm and Band II in the range of 250-280 nm. | [7] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$), C-O, and aromatic C-H and $\text{C}=\text{C}$ stretching vibrations. | [3] |

Biological Activities and Signaling Pathways

Retusin, like many flavonoids, exhibits a range of biological activities. Its potential as an anti-inflammatory and antiviral agent is of particular interest to the drug development community.

Anti-inflammatory Activity: Inhibition of the NF- κ B Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF- κ B) signaling pathway is a key regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF- κ B (I κ B). This allows the NF- κ B (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines (e.g., TNF- α , IL-6) and enzymes (e.g., iNOS, COX-2). Flavonoids have been shown to inhibit this pathway at multiple points, thereby reducing the inflammatory response.[8][9] While direct studies on Retusin are limited, its structural similarity to other anti-inflammatory flavonoids suggests it may act in a similar manner.

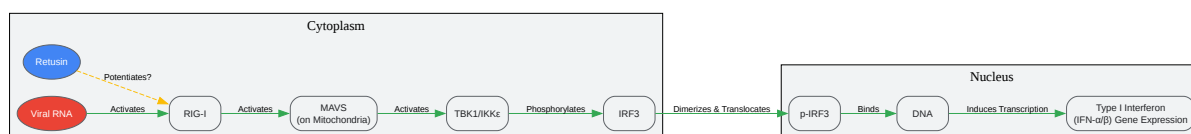


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Figure 1: Potential Inhibition of the NF- κ B Signaling Pathway by Retusin.

Antiviral Activity: Modulation of the RIG-I Signaling Pathway

The innate immune system provides the first line of defense against viral infections. Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor (PRR) that detects viral RNA.[10] Upon binding to viral RNA, RIG-I undergoes a conformational change and activates the mitochondrial antiviral-signaling protein (MAVS). This initiates a signaling cascade that leads to the activation of transcription factors, including interferon regulatory factor 3 (IRF3) and NF- κ B. These transcription factors then move to the nucleus to induce the expression of type I interferons (IFN- α/β) and other antiviral genes. Type I interferons play a crucial role in establishing an antiviral state in infected and neighboring cells. Some flavonoids have been shown to modulate this pathway, enhancing the antiviral response.



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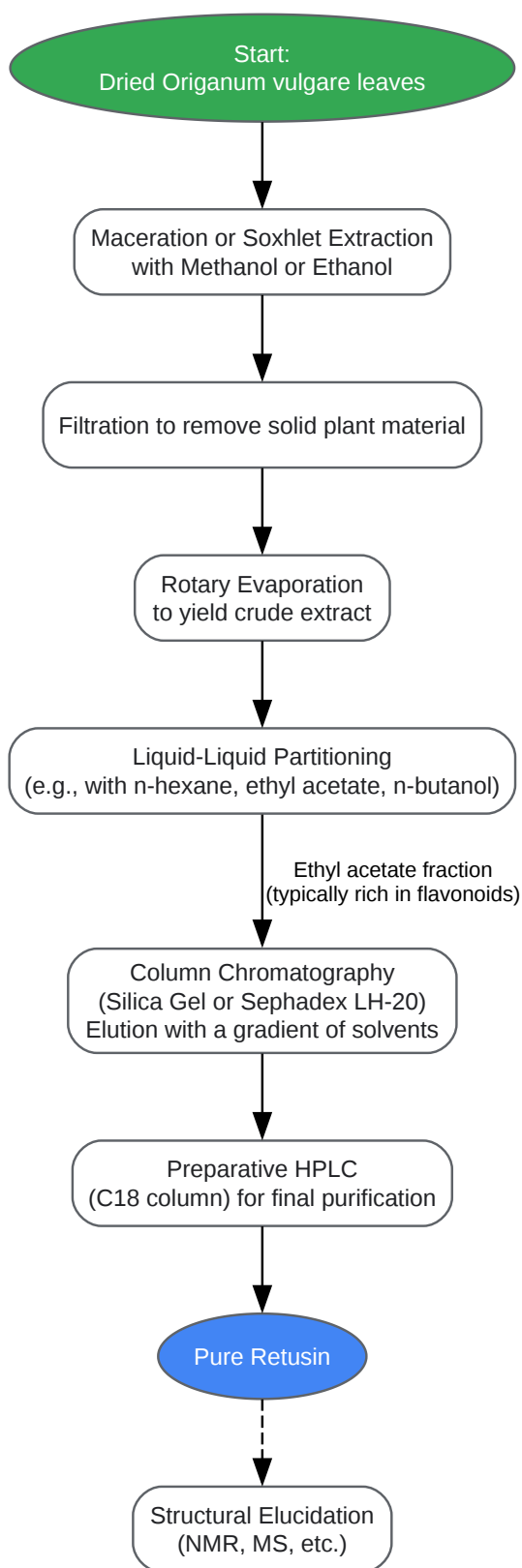
Figure 2: Potential Modulation of the RIG-I Antiviral Pathway by Retusin.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the scientific investigation of Retusin. The following sections outline methodologies for its isolation and the assessment of its biological activities.

Isolation and Purification of Retusin from *Origanum vulgare*

Retusin can be found in the exudate of *Origanum vulgare*.^[1] The following is a general protocol for the extraction and purification of flavonoids from plant material, which can be adapted for the specific isolation of Retusin.



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Figure 3: General Workflow for the Isolation and Purification of Retusin.

Detailed Steps:

- **Extraction:** Dried and powdered leaves of *Origanum vulgare* are extracted with methanol or ethanol at room temperature for 24-48 hours with occasional shaking, or by using a Soxhlet apparatus for exhaustive extraction.
- **Filtration and Concentration:** The extract is filtered to remove solid residues and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Fractionation:** The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The flavonoid-rich fraction is typically found in the ethyl acetate layer.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., a mixture of chloroform and methanol or hexane and ethyl acetate) to separate the components based on their polarity.
- **Preparative HPLC:** Fractions containing Retusin, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure Retusin.
- **Characterization:** The purity and structure of the isolated Retusin are confirmed by spectroscopic methods (NMR, MS, UV-Vis, and IR).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the ability of Retusin to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[\[11\]](#)[\[12\]](#)

Protocol:

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- **Cell Seeding:** Cells are seeded in a 96-well plate at a density of 5×10^4 cells/well and allowed to adhere overnight.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of Retusin. The cells are pre-incubated for 1-2 hours.
- **Stimulation:** LPS ($1 \mu\text{g/mL}$) is added to the wells to induce an inflammatory response, and the plate is incubated for 24 hours.
- **NO Measurement:** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. $100 \mu\text{L}$ of supernatant is mixed with $100 \mu\text{L}$ of Griess reagent, and the absorbance is measured at 540 nm.
- **Data Analysis:** The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vitro Antiviral Assay: Plaque Reduction Assay for Influenza Virus

This assay determines the ability of Retusin to inhibit the replication of the influenza virus.[\[13\]](#)
[\[14\]](#)

Protocol:

- **Cell Culture:** Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in 6-well plates.
- **Virus Infection:** The cell monolayers are washed with PBS and then infected with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.
- **Treatment:** After adsorption, the virus inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of Retusin.
- **Incubation:** The plates are incubated at 37°C in a 5% CO_2 incubator for 48-72 hours until viral plaques are visible.

- **Plaque Visualization:** The cells are fixed with 4% paraformaldehyde and stained with crystal violet to visualize the plaques.
- **Data Analysis:** The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control group.

Conclusion

Retusin stands out as a promising natural compound with significant potential for further investigation in the fields of pharmacology and drug development. Its well-defined chemical structure and the biological activities associated with its flavonol backbone provide a strong foundation for future research. The experimental protocols detailed in this guide offer a starting point for researchers to explore the therapeutic potential of Retusin, particularly its anti-inflammatory and antiviral properties. Further studies are warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

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